molecular formula C12H18N2O B1676722 Monoethylglycinexylidide CAS No. 7728-40-7

Monoethylglycinexylidide

Cat. No.: B1676722
CAS No.: 7728-40-7
M. Wt: 206.28 g/mol
InChI Key: WRMRXPASUROZGT-UHFFFAOYSA-N
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Description

Monoethylglycinexylidide (hydrochloride), commonly referred to as MEGX (hydrochloride), is an active metabolite of lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic agent. MEGX (hydrochloride) retains pharmacological and toxicological activity similar to lidocaine, although it is less potent. The formation of MEGX (hydrochloride) after lidocaine administration is considered a valid test to evaluate hepatic functionality .

Mechanism of Action

Target of Action

Monoethylglycinexylidide (MEGX), also known as Monoethylglycinexylidine, is primarily a metabolite of the local anesthetic drug Lidocaine . It is formed by the oxidative deethylation of Lidocaine by liver cytochrome P-450 enzymes . Therefore, its primary targets are the same as those of Lidocaine, which are voltage-gated sodium channels in the nervous system.

Mode of Action

MEGX, like Lidocaine, interacts with its targets by binding to the intracellular portion of sodium channels and blocking the influx of sodium ions . This prevents the generation and conduction of nerve impulses, thereby producing a local anesthetic effect.

Biochemical Pathways

The formation of MEGX from Lidocaine involves the biochemical pathway of oxidative deethylation, which is catalyzed by liver cytochrome P-450 enzymes . This process is part of the broader metabolic pathway of drug biotransformation in the liver.

Pharmacokinetics

The pharmacokinetics of MEGX is closely related to that of its parent drug, Lidocaine. Lidocaine has a high extraction ratio in the liver and shows blood-flow-limited clearance . The terminal half-life of Lidocaine increases from a normal 1.4 to 10.2 hours in cardiac failure . Changes in the half-life of MEGX are similar; 2.3 to 7.8 hours . The elimination clearance of Lidocaine and its metabolites, including MEGX, is reduced after a partial hepatectomy .

Result of Action

The primary result of MEGX’s action is the local anesthetic effect produced by the blockage of sodium channels. This leads to a decrease in the excitability of nerve membranes and a loss of sensation in the area where the drug is applied. Additionally, MEGX has been proven to be a highly sensitive indicator of hepatic dysfunction, especially in the field of liver transplantation .

Action Environment

The action of MEGX is influenced by various environmental factors. For instance, the rate of its formation from Lidocaine can be affected by the functional state of the liver, as the cytochrome P-450 enzymes responsible for its formation are located in this organ . Therefore, conditions such as liver disease or cardiac failure, which can affect liver function and blood flow, can potentially influence the action and efficacy of MEGX .

Preparation Methods

Synthetic Routes and Reaction Conditions

MEGX (hydrochloride) is synthesized through the de-ethylation of lidocaine by the cytochrome P450 enzyme system, specifically CYP3A4. This metabolic process involves the removal of an ethyl group from the lidocaine molecule, resulting in the formation of MEGX (hydrochloride) .

Industrial Production Methods

Industrial production of MEGX (hydrochloride) typically involves the use of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS-MS) for the determination and purification of the compound. The process includes deproteinization with acetonitrile, followed by solid-phase extraction using strong cation exchange cartridges .

Chemical Reactions Analysis

Types of Reactions

MEGX (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form glycine xylidide, an inactive metabolite.

    Reduction: Reduction reactions are less common for MEGX (hydrochloride) due to its stable amide structure.

    Substitution: The compound can undergo substitution reactions, particularly involving the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Glycine xylidide.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

MEGX (hydrochloride) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Glycine xylidide: An inactive metabolite of lidocaine formed by further oxidation of MEGX (hydrochloride).

    N-ethylglycine: Another metabolite of lidocaine with similar properties.

Uniqueness

MEGX (hydrochloride) is unique due to its intermediate activity between lidocaine and its inactive metabolites. It retains some pharmacological activity, making it useful in evaluating hepatic function and in pharmacokinetic studies .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRXPASUROZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228006
Record name Monoethylglycinexylidide
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7728-40-7
Record name Monoethylglycinexylidide
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Record name Monoethylglycinexylidide
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Record name Monoethylglycinexylidide
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Record name N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
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Record name Monoethylglycinexylidide
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Synthesis routes and methods

Procedure details

Sample preparation for the analysis of MEGX, Xylidine and GX involved addition of an 75 μl internal standard solution (EMGX 5 μg/ml in aqua dest.) and 150 μl aqua dest. to a 150 μl sample. Analysis of the much higher lidocaine concentrations required a 20-fold dilution of the sample in supplemented Williams' E medium. The isolation of lidocaine and its metabolites was performed by extraction. For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added. After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed and 150 μl aqua dest. and 350 μl HCl (0.1 M) were added to the organic phase. The vortexing and centrifugation procedure was repeated and the supernatant removed. A cooled sample storage compartment kept the residues at 4° C. prior to analysis. The mobile phase (0.5 M phosphate buffer, pH 4.5) was pumped at a flow rate of 1.7 ml/min. (Perkin Elmer 250) and pretreated by a Quard-column (Superspher 60 RP 8, length 10 cm, 4 μm particles, Bischoff Chromatography, Germany). An auto sampler (Gilson Sample Injector model 231, France) injected 50 μl aliquots onto a temperature regulated (55° C., Chrompac Column Thermostat, The Netherlands) HPLC column (Superspher 60 RP 8, length 20 cm, i.d. 4.6 mm, 4 μm particles, Bischoff Chromatography, Germany). Detection was at 198 nm (Schoeffel SF 770 UV-spectrophotometer, Germany) and peak areas were calculated with the aid of an Olivetti M250 computer utilizing integration software (Chrompac PCI, version 5.12, The Netherlands). The samples were quantified by comparing the peak area ratio of the component of interest to that of the internal standard. Standard curves were obtained for lidocaine (5-80 μg/ml), MEGX (0.5-16 μg/ml), Xylidine (5-80 μg/ml) and GX (1-32 μg/ml) and showed linearity (r=0.996, n=6). The detection limit was 0.4 μ/ml for GX, 0.3 μg/ml for Xylidine, 0.2 μg/ml for MEGX, 0.4 μg/ml for EMGX and 0.5 μg/ml for lidocaine and the retention times were 2.2 min., 2.4 min., 3.2 min., 4.1 min., and 5.8 min., respectively. Column stabilization time was limited to 20 minutes by washing with a phosphate/acetonitrile/phosphoric acid buffer (50 mM, pH=1.7) and an acetonitrile solution (aqua dest.:ACN=1:1) to remove the chloroform peak.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Monoethylglycinexylidine formation used to assess liver function?

A1: Monoethylglycinexylidine (MEGX) formation serves as a marker for assessing liver function due to its dependence on specific enzymatic activity within the liver. The liver's ability to metabolize certain drugs, including lidocaine, can be impaired during liver disease. The conversion of lidocaine to MEGX is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4, found in the liver. [, ] By administering a known dose of lidocaine and measuring the subsequent levels of MEGX in the bloodstream, clinicians and researchers can gain insights into the liver's metabolic capacity. Reduced MEGX formation suggests impaired liver function and may warrant further investigation to determine the underlying cause of the dysfunction. [, ] This test is particularly valuable in cases where conventional liver function tests may not be sensitive enough to detect subtle changes in liver function or in monitoring the progression of liver disease.

Q2: Does omeprazole, a gastric antisecretory drug, affect the levels of lidocaine and Monoethylglycinexylidine in the body?

A2: Research suggests that omeprazole does not significantly impact the levels of lidocaine or Monoethylglycinexylidine. A study involving healthy volunteers found no significant differences in the areas under the curve (AUC) for both lidocaine and MEGX after pretreatment with omeprazole compared to a placebo. [] This indicates that omeprazole does not appear to alter the overall exposure to lidocaine or its metabolite, MEGX. These findings suggest that omeprazole is unlikely to clinically affect the pharmacokinetics of lidocaine, allowing for the safe co-administration of these drugs without the need for dosage adjustments.

Q3: Can opioids influence lidocaine disposition and potentially lead to toxicity, and what is the role of Monoethylglycinexylidine in this interaction?

A3: Yes, opioids, specifically morphine, meperidine, and fentanyl, have been shown to affect lidocaine disposition and increase its potential for toxicity in mice. [] The study demonstrated that these opioids, particularly morphine, elevated plasma lidocaine levels while reducing the levels of its metabolites, including MEGX and glycinexylidine. [] This effect is believed to be due to reduced hepatic blood flow caused by the opioids, affecting the liver's ability to metabolize lidocaine effectively. The decrease in MEGX levels further supports this hypothesis, as it indicates a reduced rate of lidocaine breakdown. This interaction highlights a potential risk of increased lidocaine toxicity when co-administered with opioids, emphasizing the importance of careful monitoring and potential dosage adjustments to ensure patient safety.

Q4: How is Monoethylglycinexylidine detected and quantified in biological samples?

A4: Monoethylglycinexylidine is typically detected and quantified in biological samples, like plasma or urine, using chromatographic techniques coupled with mass spectrometry. [, ] These methods offer high sensitivity and selectivity, enabling accurate measurement even at low concentrations. The sample preparation usually involves extraction and purification steps to remove interfering compounds. While Enzyme-linked immunosorbent assay (ELISA) can screen for lidocaine and its metabolites, it doesn't specifically identify MEGX. [] Quantitative mass spectrometry proves crucial for accurately determining MEGX concentrations in biological samples. For instance, a study developed and validated a mass spectrometry method to quantify 3-hydroxylidocaine, another lidocaine metabolite, in horse urine. [] Similar methods can be employed for MEGX quantification, providing valuable data for pharmacokinetic studies and assessing liver function.

Q5: What is the significance of Monoethylglycinexylidine levels in the context of chronic liver transplant rejection?

A5: Persistently high cyclosporine levels can occur in patients with chronic liver transplant rejection, potentially due to a down-regulation of the cytochrome P450 enzyme system. [, ] This system is crucial for metabolizing various drugs, including cyclosporine. The MEGX test can confirm this hypothesis by assessing the functionality of the cytochrome P450 system. [] Low MEGX formation after a lidocaine challenge in such patients would support the presence of impaired drug metabolism, explaining the elevated cyclosporine levels. This information can guide clinicians in adjusting immunosuppressive therapy to prevent cyclosporine toxicity and improve long-term graft outcomes.

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